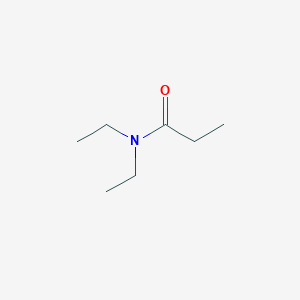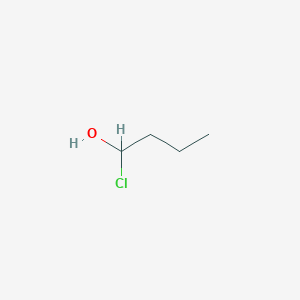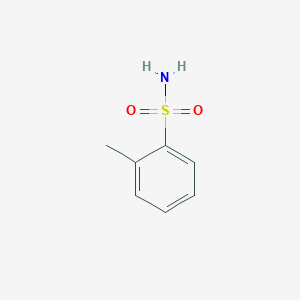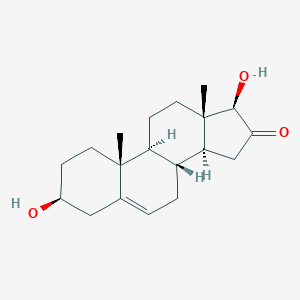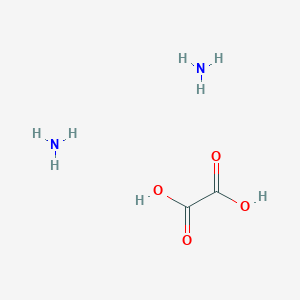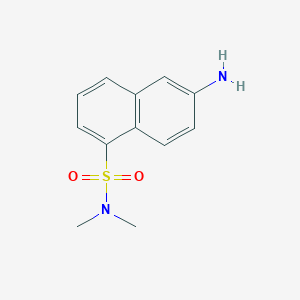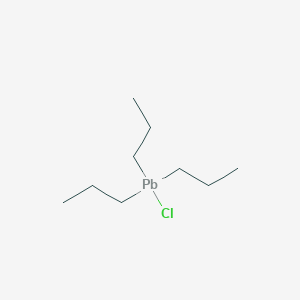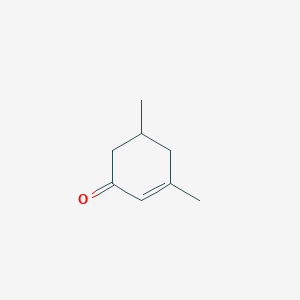
3,5-Dimethyl-2-cyclohexen-1-one
Descripción general
Descripción
3,5-Dimethyl-2-cyclohexen-1-one is a chemical compound with the molecular formula C8H12O . It is also known by other names such as 3,5-Dimethyl-2-cyclohexene-1-one and 3,5-dimethylcyclohex-2-en-1-one .
Synthesis Analysis
The synthesis of 3,5-Dimethyl-2-cyclohexen-1-one involves various chemical reactions. For instance, it has been used in the Domino Knoevenagel/Michael synthesis . Another synthesis method involves the reaction of 3-(2-aminophenylamino)-5,5-dimethyl-2-cyclohexen-1-one with alloxan .Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-2-cyclohexen-1-one can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the molecule.Chemical Reactions Analysis
3,5-Dimethyl-2-cyclohexen-1-one undergoes various chemical reactions. For example, it may be used for trapping the o-quinone methide intermediate, formed during the photolysis of the quinones . Another reaction involves the transformation of 3-(2-aminophenylamino)-5,5-dimethyl-2-cyclohexen-1-one .Physical And Chemical Properties Analysis
3,5-Dimethyl-2-cyclohexen-1-one has a molecular weight of 124.18 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 156 . It is a liquid with a refractive index of 1.483, a boiling point of 211-212 °C, and a density of 0.881 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Material Science
In the field of material science, 3,5-Dimethyl-2-cyclohexen-1-one acts as a foundational element for various organic compounds. These compounds have applications in electronics and optoelectronics .
Organic Synthesis
3,5-Dimethyl-2-cyclohexen-1-one is a versatile electrophile employed in a range of addition reactions. This includes conjugate addition of organocopper nucleophiles, Michael reaction with enol silanes, and phosphoniosilylations .
Photolysis Studies
3,5-Dimethyl-2-cyclohexen-1-one can be used for trapping the o-quinone methide intermediate, which is formed during the photolysis of the quinones .
Mecanismo De Acción
Target of Action
3,5-Dimethyl-2-cyclohexen-1-one is a versatile electrophile . It primarily targets organocopper nucleophiles, enol silanes, and phosphoniosilylations . These targets play a crucial role in various addition reactions.
Mode of Action
The compound interacts with its targets through a series of addition reactions . It acts as an electrophile, attracting electron-rich nucleophiles. This interaction results in the formation of new covalent bonds, leading to the creation of complex organic structures.
Biochemical Pathways
It is known to participate in conjugate addition reactions with organocopper nucleophiles, michael reactions with enol silanes, and phosphoniosilylations . These reactions can lead to various downstream effects, including the synthesis of complex organic compounds.
Propiedades
IUPAC Name |
3,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-6-3-7(2)5-8(9)4-6/h4,7H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQKKFBBAODEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870848 | |
| Record name | 3,5-Dimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-2-cyclohexen-1-one | |
CAS RN |
1123-09-7 | |
| Record name | 3,5-Dimethyl-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethylcyclohex-2-en-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethyl-2-cyclohexen-1-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethyl-2-cyclohexen-1-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylcyclohex-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are some of the key applications of 3,5-dimethyl-2-cyclohexen-1-one in organic synthesis?
A1: 3,5-Dimethyl-2-cyclohexen-1-one serves as a valuable building block in organic synthesis. For instance, it can be used as a starting material for synthesizing alkyl-substituted enol lactone systems, which are known inhibitors of the serine protease elastase []. This enzyme plays a significant role in various physiological processes, making its inhibitors potential therapeutic targets. Additionally, 3,5-dimethyl-2-cyclohexen-1-one plays a crucial role in synthesizing syn-4,6-dimethyldodecanal, identified as the male sex pheromone and trail-following pheromone in two termite species, Zootermopsis nevadensis and Zootermopsis angusticollis []. This finding has implications for understanding chemical communication and behavior in these insects and potentially for developing pest control strategies.
Q2: How can 3,5-dimethyl-2-cyclohexen-1-one be utilized in the development of new materials with interesting optical properties?
A2: Research shows that incorporating 3,5-dimethyl-2-cyclohexen-1-one into specific molecular frameworks can lead to materials with highly nonlinear optical (NLO) properties []. For example, researchers have synthesized single crystals of 2-(5-methyl-3-(4-(pyrrolidin-1-yl)styryl)cyclohex-2-enylidene)malononitrile (MH2) utilizing a 3,5-dimethyl-2-cyclohexen-1-one scaffold. These crystals display significant macroscopic nonlinearity, comparable to the well-studied DAST, highlighting their potential for applications in optoelectronics and photonics.
Q3: Can microorganisms be used to modify the structure of 3,5-dimethyl-2-cyclohexen-1-one?
A3: Yes, studies have demonstrated the successful microbiological oxidation of isophorone (a close structural analogue of 3,5-dimethyl-2-cyclohexen-1-one) to 4-hydroxyisophorone []. This highlights the potential for utilizing microbial biotransformations to introduce specific functional groups into the 3,5-dimethyl-2-cyclohexen-1-one structure. Such modifications can be valuable for accessing new derivatives with altered reactivity and potential applications in various fields.
Q4: Are there any known analytical methods for characterizing and quantifying 3,5-dimethyl-2-cyclohexen-1-one and its derivatives?
A4: While the provided abstracts don't offer detailed information on specific analytical techniques, gas chromatography-mass spectrometry (GC-MS) is likely employed for the analysis of 3,5-dimethyl-2-cyclohexen-1-one and its derivatives, particularly in the context of pheromone research []. Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are likely employed for structural characterization and quantification, especially when studying synthetic pathways and reaction optimization [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



